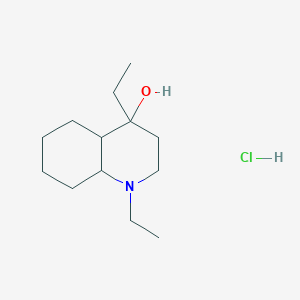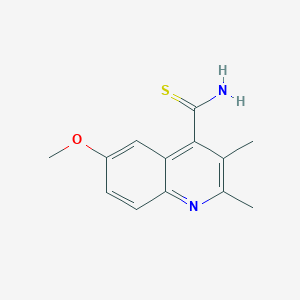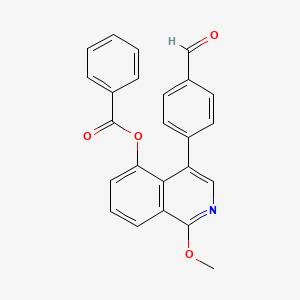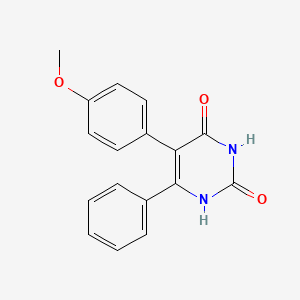![molecular formula C17H18N4O B12897200 4-(4-Methyl-6-phenylimidazo[1,5-a]pyrimidin-2-yl)morpholine CAS No. 88875-27-8](/img/structure/B12897200.png)
4-(4-Methyl-6-phenylimidazo[1,5-a]pyrimidin-2-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methyl-6-phenylimidazo[1,5-a]pyrimidin-2-yl)morpholine is a heterocyclic compound that features an imidazo[1,5-a]pyrimidine core. This compound is of interest due to its potential pharmacological activities and its structural similarity to other biologically active molecules. The presence of both morpholine and imidazo[1,5-a]pyrimidine moieties in its structure suggests it may have diverse applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methyl-6-phenylimidazo[1,5-a]pyrimidin-2-yl)morpholine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1H-imidazol-4-amine with 1,3-diketones or malondialdehyde derivatives under acidic conditions . The reaction conditions often require the use of solvents such as ethanol or toluene, and catalysts like trifluoroacetic acid (TFA) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Methyl-6-phenylimidazo[1,5-a]pyrimidin-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols
Applications De Recherche Scientifique
4-(4-Methyl-6-phenylimidazo[1,5-a]pyrimidin-2-yl)morpholine has several scientific research applications, including:
Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents due to its structural similarity to known pharmacophores.
Biological Studies: The compound is investigated for its potential biological activities, such as antimicrobial, antiviral, and antitumor properties.
Chemical Biology: It serves as a building block for the synthesis of novel heterocyclic compounds with potential biological activities.
Industrial Applications:
Mécanisme D'action
The mechanism of action of 4-(4-Methyl-6-phenylimidazo[1,5-a]pyrimidin-2-yl)morpholine is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The imidazo[1,5-a]pyrimidine core is known to interact with various biological pathways, potentially inhibiting or modulating the activity of key proteins involved in disease processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine: Another heterocyclic compound with a similar imidazo core, known for its carcinogenic properties.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4: A compound with a similar pyrimidine structure, used in medicinal chemistry.
Uniqueness
4-(4-Methyl-6-phenylimidazo[1,5-a]pyrimidin-2-yl)morpholine is unique due to the presence of both morpholine and imidazo[1,5-a]pyrimidine moieties in its structure. This combination of functional groups provides a versatile scaffold for the development of new therapeutic agents and chemical probes.
Propriétés
Numéro CAS |
88875-27-8 |
|---|---|
Formule moléculaire |
C17H18N4O |
Poids moléculaire |
294.35 g/mol |
Nom IUPAC |
4-(4-methyl-6-phenylimidazo[1,5-a]pyrimidin-2-yl)morpholine |
InChI |
InChI=1S/C17H18N4O/c1-13-11-15(20-7-9-22-10-8-20)19-16-12-18-17(21(13)16)14-5-3-2-4-6-14/h2-6,11-12H,7-10H2,1H3 |
Clé InChI |
QUDMOEBOFYBYLU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC2=CN=C(N12)C3=CC=CC=C3)N4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{4-[2-(4-Methylphenyl)ethyl]piperazin-1-yl}isoquinoline](/img/structure/B12897140.png)
![N-{[1-(Prop-2-en-1-yl)pyrrolidin-2-yl]methyl}acetamide](/img/structure/B12897144.png)


![3,5-Bis{4-[(hex-5-en-1-yl)oxy]phenyl}-1,2-oxazole](/img/structure/B12897159.png)
![5-[[4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-3-yl]methyl]-1,3-benzodioxole](/img/structure/B12897176.png)

![5H-1,3-Dithiolo[4,5-c]pyrrole, 2-(5H-1,3-dithiolo[4,5-c]pyrrol-2-ylidene)-](/img/structure/B12897191.png)
![5-[(4-Nitrophenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B12897198.png)

![4-(Hydroxymethyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12897214.png)
![5-[[4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-3-yl]methyl]-1,3-benzodioxole](/img/structure/B12897221.png)
